Product packaging for Bz-Ile-Glu-Gly-Arg-pNA acetate salt(Cat. No.:)

Bz-Ile-Glu-Gly-Arg-pNA acetate salt

Cat. No.: B12111261
M. Wt: 697.7 g/mol
InChI Key: ZYECEUZMVSGTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Chromogenic Substrate Hydrolysis

The utility of Bz-Ile-Glu-Gly-Arg-pNA as a research tool lies in its function as a chromogenic substrate. This means that its enzymatic cleavage results in a product that can be easily detected and quantified due to its color.

The core principle of assays using this substrate is the enzymatic hydrolysis of the peptide bond between the arginine (Arg) residue and the p-nitroanilide (pNA) group. caymanchem.com Upon cleavage by a specific protease, the pNA molecule is released. caymanchem.com While the intact substrate is largely colorless, the liberated p-nitroanilide is a yellow chromophore. This change in color allows for the continuous monitoring of the enzymatic reaction. The rate of pNA release is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at a specific wavelength, typically 405 nm. caymanchem.commobitec.com

Primary Target Enzyme: Factor Xa (FXa)

Bz-Ile-Glu-Gly-Arg-pNA is a well-established and highly specific colorimetric substrate for Factor Xa (FXa). caymanchem.comnih.gov FXa is a crucial serine protease in the blood coagulation cascade. nih.gov

The high specificity of Bz-Ile-Glu-Gly-Arg-pNA for FXa makes it an invaluable tool for studying this enzyme's activity and for screening potential inhibitors. nih.gov The interaction between the substrate and FXa can be characterized by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). While specific values can vary depending on assay conditions, the substrate generally exhibits a low Kₘ value, indicating a high affinity for FXa.

Table 1: Kinetic Parameters for the Interaction of Bz-Ile-Glu-Gly-Arg-pNA with Factor Xa

ParameterDescriptionTypical Value Range
Kₘ (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. A lower Kₘ indicates higher affinity.Data not available in search results.
kcat (Catalytic Rate Constant) The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.Data not available in search results.

The specificity of this substrate for FXa is primarily determined by its tetrapeptide sequence: Isoleucine-Glutamic acid-Glycine-Arginine (Ile-Glu-Gly-Arg or IEGR). mobitec.comneb.compromega.com Factor Xa preferentially recognizes and cleaves at the C-terminal side of the arginine residue within this specific sequence. neb.compromega.com This IEGR sequence mimics the natural cleavage site for FXa in prothrombin, its physiological substrate. nih.gov The extended substrate-binding region of FXa accommodates this specific tetrapeptide, ensuring precise and efficient hydrolysis. mobitec.com

Interactions with Other Proteases

While designed for high specificity towards FXa, it is important to consider the potential for cross-reactivity with other proteases.

Bz-Ile-Glu-Gly-Arg-pNA is reported to be insensitive to thrombin, another key serine protease in the coagulation cascade. nih.gov This lack of reactivity is a significant advantage, as it allows for the specific measurement of FXa activity even in the presence of thrombin, which is often found in the same biological samples. The structural differences in the active sites of FXa and thrombin account for this substrate discrimination. While both are serine proteases, their substrate recognition motifs differ sufficiently to prevent thrombin from efficiently hydrolyzing the IEGR sequence of this particular chromogenic substrate. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H43N9O9 B12111261 Bz-Ile-Glu-Gly-Arg-pNA acetate salt

Properties

IUPAC Name

4-[(2-benzamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYECEUZMVSGTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Compound Names

Interactions with Other Proteases

Plasmin

Human plasmin, a key enzyme in the fibrinolytic system responsible for the breakdown of fibrin (B1330869) clots, has been shown to hydrolyze Bz-Ile-Glu-Gly-Arg-pNA. nih.govnih.gov While this substrate is not exclusively specific for plasmin, its susceptibility to cleavage by this enzyme allows for its use in plasmin activity assays. The rate of hydrolysis by plasmin provides a means to investigate the enzyme's kinetics and the effects of inhibitors.

Trypsin

Bovine trypsin, a well-characterized digestive serine protease, also readily cleaves Bz-Ile-Glu-Gly-Arg-pNA. nih.govnih.gov Trypsin exhibits a primary specificity for cleaving peptide bonds at the carboxyl side of basic amino acid residues, such as arginine and lysine. The presence of arginine at the P1 position of the substrate makes it a suitable target for trypsin. The hydrolysis of this substrate by trypsin is often used as a positive control or for comparative studies when evaluating the specificity of other proteases.

Urokinase

Information regarding the direct hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA by urokinase is limited in readily available research. Urokinase is a plasminogen activator, meaning its primary role is to convert plasminogen into the active enzyme plasmin. nih.govnih.gov While urokinase is a serine protease, its substrate specificity is highly directed towards plasminogen. Other chromogenic substrates, such as pyro-Glu-Gly-Arg-pNA (S-2444), are more commonly employed for the direct measurement of urokinase activity. chromogenicsubstrates.comloxo.deasnailtech.com

Other Serine Proteases

Bz-Ile-Glu-Gly-Arg-pNA is notably recognized as a highly sensitive and specific substrate for Factor Xa, a critical enzyme in the coagulation cascade. nih.govasnailtech.comnih.gov In contrast, it is reported to be insensitive to thrombin. nih.govnih.gov This differential reactivity highlights the substrate's utility in distinguishing between different proteases within the complex web of physiological cascades. The substrate has also been noted to be sensitive to subtilisin and acrosin.

Comparative Analysis of Hydrolysis Rates and Specificity Across Diverse Proteases

A comparative study by Mattler and Bang (1977) demonstrated the varying rates of hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA (then referred to as S-2222) by different serine proteases. The study revealed that while the substrate is hydrolyzed by both human plasmin and bovine trypsin, it is most sensitive to Factor Xa and insensitive to thrombin. nih.govnih.gov This indicates a higher specificity for Factor Xa over plasmin and trypsin.

To illustrate the relative reactivity and specificity, the following table provides a qualitative comparison and includes kinetic data for related substrates to offer a broader context of enzyme-substrate interactions.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA
Plasmin (Human) Bz-Ile-Glu-Gly-Arg-pNA---Hydrolyzed nih.govnih.gov
H-D-Val-Leu-Lys-pNA280238.2 x 10⁴-
Trypsin (Bovine) Bz-Ile-Glu-Gly-Arg-pNA---Hydrolyzed nih.govnih.gov
Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA)120---
Bz-GPA-pNA15.60.0815.2 x 10³- nih.gov
Urokinase Bz-Ile-Glu-Gly-Arg-pNA---Limited to no direct hydrolysis
pyro-Glu-Gly-Arg-pNA (S-2444)22015.67.1 x 10⁴-
Factor Xa (Bovine) Bz-Ile-Glu-Gly-Arg-pNA1301331.02 x 10⁶Highly Sensitive nih.gov

Note: '-' indicates that specific data for this combination was not available in the searched sources. Kinetic data for other substrates are provided for comparative purposes. The data for related substrates should not be directly extrapolated to Bz-Ile-Glu-Gly-Arg-pNA but offers insight into the general kinetic behavior of the enzymes.

Structural Determinants of Substrate Reactivity and Selectivity

The interaction between a serine protease and its substrate is governed by a precise "lock-and-key" mechanism, where the amino acid sequence and conformation of the substrate fit into the active site and binding pockets of the enzyme.

Influence of the Benzoyl Group on Enzyme-Substrate Interaction

The N-terminal benzoyl (Bz) group on Bz-Ile-Glu-Gly-Arg-pNA plays a significant role in the substrate's interaction with the enzyme's active site. This hydrophobic group occupies the S4 binding pocket of the protease. The nature of the S4 pocket varies among serine proteases, contributing to their substrate specificity. For Factor Xa, the S4 pocket has an aromatic box formed by the side chains of Tyr99, Phe174, and Trp215, which provides a favorable environment for the binding of the benzoyl group. nih.gov This interaction helps to properly orient the peptide backbone within the active site, positioning the scissile bond (the Arg-pNA bond) for efficient catalysis by the serine residue in the catalytic triad. The presence of the benzoyl group can, therefore, enhance the affinity and specificity of the substrate for certain proteases with complementary S4 binding sites.

Bz-Ile-Glu-Gly-Arg-pNA Acetate (B1210297) Salt: A Detailed Examination of Its Enzymatic Interactions

An in-depth analysis of the synthetic peptide Bz-Ile-Glu-Gly-Arg-pNA acetate salt, focusing on its role as a chromogenic substrate and the significance of its p-nitroanilide group in enzymatic assays.

Methodological Applications in Enzyme Assays

Quantification of Protease Activity

The primary application of Bz-Ile-Glu-Gly-Arg-pNA acetate (B1210297) salt is in the quantification of protease activity. The substrate is particularly sensitive to Factor Xa and trypsin, but is also cleaved by other proteases such as Factor XIIa and plasma kallikrein. diapharma.comdiapharma.comnih.govnih.gov The principle of the assay is based on the enzymatic hydrolysis of the substrate, which leads to the release of p-nitroaniline (pNA). This released pNA imparts a yellow color to the solution, and the rate of its formation, measured by the increase in absorbance at 405 nm, is directly proportional to the activity of the enzyme in the sample. caymanchem.comdiapharma.com

Development and Application of Standard Assay Protocols

Standardized protocols are essential for obtaining reproducible and comparable results when using Bz-Ile-Glu-Gly-Arg-pNA acetate salt to measure protease activity. A typical assay involves the incubation of the enzyme with the substrate in a suitable buffer system, followed by the measurement of the absorbance change over time.

A general protocol for determining Factor Xa activity can be adapted for other sensitive proteases and is outlined below:

Materials:

this compound stock solution (e.g., 1-4 mmol/L in sterile water). diapharma.com

Purified enzyme (e.g., Factor Xa) or sample containing the enzyme.

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 10 mM CaCl₂). aniara.com

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm. diapharma.com

96-well microplate or cuvettes.

Procedure:

Prepare serial dilutions of the enzyme standard to generate a standard curve.

Add a defined volume of reaction buffer to each well of the microplate.

Add the enzyme standard or unknown sample to the appropriate wells.

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the temperature to equilibrate. diapharma.com

Initiate the reaction by adding a specific volume of the this compound stock solution to each well.

Immediately start monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

Determine the enzyme concentration in the unknown samples by comparing their reaction rates to the standard curve.

For assays involving plasma samples, specific activators may be required. For instance, in the determination of Factor X in plasma, Russell's viper venom can be used to activate Factor X to Factor Xa. oup.com

Optimization of Reaction Parameters in Research Settings (e.g., pH, temperature, ionic strength, buffer systems)

To ensure the accuracy and sensitivity of enzyme assays using this compound, optimization of various reaction parameters is crucial. These parameters can significantly influence both the activity of the enzyme and the stability of the substrate.

pH: The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing their interaction. For many serine proteases like Factor Xa and trypsin, a slightly alkaline pH is often optimal. For example, kinetic studies with Bz-Ile-Glu-Gly-Arg-pNA have been conducted at pH 8.3 for Factor Xa and pH 9.0 for trypsin. diapharma.com It is important to determine the optimal pH for each specific enzyme-substrate pair to ensure maximal activity.

Temperature: Temperature affects the rate of enzymatic reactions, with higher temperatures generally leading to faster rates. However, excessively high temperatures can lead to enzyme denaturation and loss of activity. Assays with Bz-Ile-Glu-Gly-Arg-pNA are typically performed at 37°C. diapharma.com Optimization involves finding the highest temperature at which the enzyme remains stable for the duration of the assay.

Buffer Systems: The choice of buffer can also impact the assay. Tris-HCl is a commonly used buffer for assays with Bz-Ile-Glu-Gly-Arg-pNA. diapharma.comaniara.com However, other buffer systems may be more suitable for specific enzymes or experimental conditions. It is important that the buffer has a stable pKa at the desired pH and does not interfere with the reaction.

Characterization of Enzyme Kinetics

This compound is an excellent substrate for detailed kinetic studies of proteases. By measuring the reaction rate at different substrate concentrations, key kinetic parameters can be determined, providing insights into the enzyme's efficiency and mechanism of action. chemimpex.com

Determination of Michaelis-Menten Constants (K_m)

The Michaelis-Menten constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate. The K_m for the hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA by various proteases has been determined in several studies.

EnzymeK_m (mol/L)Source
Bovine Factor Xa3 x 10⁻⁴ diapharma.com
Porcine Trypsin2 x 10⁻⁵ diapharma.com

Measurement of Catalytic Rate Constants (k_cat)

The catalytic rate constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's maximum catalytic speed.

Enzymek_cat (s⁻¹)Source
Bovine Factor Xa100 diapharma.com
Porcine Trypsin280 diapharma.com

Analysis of Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the binding affinity (K_m) and the catalytic speed (k_cat). A higher k_cat/K_m value signifies a more efficient enzyme.

Enzymek_cat/K_m (s⁻¹·(mol/L)⁻¹)Source
Bovine Factor Xa3.33 x 10⁵Calculated from diapharma.com
Porcine Trypsin1.4 x 10⁷Calculated from diapharma.com

Assessment of Protease Inhibitors

The ability of this compound to serve as a reliable substrate for specific proteases makes it an invaluable tool for evaluating the efficacy of protease inhibitors. By measuring the reduction in the rate of pNA release in the presence of a potential inhibitor, researchers can quantify the inhibitor's potency and elucidate its mechanism of action. chemimpex.combiosynth.com

Application in Antithrombin III (ATIII) Assays

Antithrombin III (ATIII), a key endogenous anticoagulant, functions by inhibiting several coagulation proteases, including Factor Xa. Assays utilizing this compound are employed to determine the activity of ATIII. In these assays, a known amount of Factor Xa is incubated with a plasma sample containing ATIII. The ATIII in the sample will inhibit a portion of the Factor Xa. The remaining, uninhibited Factor Xa activity is then measured by the addition of this compound. The amount of pNA released is inversely proportional to the ATIII activity in the sample. This method provides a functional assessment of ATIII, which is crucial for diagnosing ATIII deficiency and monitoring replacement therapies. maastrichtuniversity.nl

Utilization in Heparin Activity Determination Methodologies

Heparin and its derivatives are widely used anticoagulant drugs that function by potentiating the inhibitory activity of ATIII against coagulation proteases, particularly Factor Xa and thrombin. The anti-Factor Xa activity of heparin is a critical parameter for monitoring its therapeutic efficacy. Chromogenic assays using this compound are the gold standard for this purpose. maastrichtuniversity.nlasnailtech.comthermofisher.com

In this application, a plasma sample containing heparin is incubated with a known excess of Factor Xa and a source of ATIII. maastrichtuniversity.nl The heparin in the sample catalyzes the inhibition of Factor Xa by ATIII. The residual Factor Xa activity is then quantified by measuring the rate of pNA release from this compound. thermofisher.com The degree of Factor Xa inhibition is directly proportional to the heparin concentration in the sample. This methodology is integral to routine clinical laboratory testing for patients receiving heparin therapy. quadratech.co.uk

ParameterDescriptionReference
PrincipleHeparin potentiates ATIII-mediated inhibition of Factor Xa. Residual FXa activity is measured. maastrichtuniversity.nl
SubstrateThis compound (also known as S-2222) asnailtech.comdiapharma.com
DetectionSpectrophotometric measurement of pNA release at 405 nm. diapharma.com
ApplicationMonitoring therapeutic levels of unfractionated and low molecular weight heparin. asnailtech.com

General Methodologies for Inhibitor Screening and Potency Evaluation in vitro

Beyond its specific applications in ATIII and heparin assays, this compound serves as a versatile tool for the broader screening and characterization of protease inhibitors in vitro. chemimpex.com Researchers can utilize this substrate to identify novel inhibitors of Factor Xa and other proteases that recognize the Ile-Glu-Gly-Arg sequence.

The general principle involves incubating the target enzyme with a library of potential inhibitory compounds. Subsequently, the substrate is added, and the enzymatic activity is measured. A decrease in signal compared to a control without the inhibitor indicates inhibitory activity. For compounds that show initial promise, dose-response experiments are conducted to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). These screening assays are fundamental in the early stages of drug discovery for developing new antithrombotic agents.

Development of Novel Biochemical Assays

The adaptability of this compound allows for its integration into innovative biochemical assays tailored to specific research questions.

Integration into High-Throughput Screening Platforms for Protease Research

The robust and reproducible nature of assays using this compound makes them highly suitable for adaptation to high-throughput screening (HTS) platforms. HTS allows for the rapid testing of thousands to millions of compounds, accelerating the discovery of new drug candidates. The colorimetric readout of the assay is readily automated and can be performed in microplate formats, making it compatible with robotic liquid handling systems and automated plate readers. This integration has been instrumental in large-scale screening campaigns for novel Factor Xa inhibitors. nih.gov

Adaptation for Specific Research Needs and Enzyme Characterization

While primarily recognized as a Factor Xa substrate, this compound can be adapted for the characterization of other proteases with similar substrate specificities, such as trypsin. quadratech.co.ukdiapharma.com Researchers can modify assay conditions, such as pH, ionic strength, and temperature, to optimize the substrate's sensitivity and specificity for a particular enzyme of interest. diapharma.com This flexibility allows for detailed kinetic studies to determine key enzymatic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Such characterizations are essential for understanding the fundamental properties of enzymes and their interactions with substrates and inhibitors.

ApplicationDescriptionKey Advantages
High-Throughput Screening Automated screening of large compound libraries for protease inhibitors.Speed, scalability, and compatibility with robotic systems.
Enzyme Characterization Determination of kinetic parameters (Km, kcat) for various proteases.Allows for detailed understanding of enzyme function and specificity.
Custom Assay Development Modification of assay conditions to study specific enzyme-substrate interactions.Flexibility to address unique research questions.

Advanced Research Perspectives and Mechanistic Insights

Elucidation of Protease Catalytic Mechanisms Using Bz-Ile-Glu-Gly-Arg-pNA Acetate (B1210297) Salt

The fundamental principle behind the use of Bz-Ile-Glu-Gly-Arg-pNA acetate salt in studying protease catalytic mechanisms lies in its ability to act as a specific substrate for certain proteases, most notably Factor Xa. The enzyme-catalyzed hydrolysis of the peptide bond between arginine (Arg) and the p-nitroanilide (pNA) moiety results in the release of the yellow-colored pNA, the rate of which can be monitored spectrophotometrically at 405 nm. nih.govnih.gov This direct and continuous assay allows for the precise determination of key kinetic parameters, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), which are crucial for understanding the efficiency and mechanism of an enzyme. nih.gov

The specificity of the Ile-Glu-Gly-Arg sequence for certain proteases allows researchers to probe the roles of individual amino acid residues within the enzyme's active site. nih.gov By observing how mutations in the protease affect the hydrolysis of this substrate, scientists can infer the functions of specific residues in substrate binding and catalysis. For instance, a mutation leading to a significant increase in K_m would suggest that the altered residue is involved in substrate binding, while a change in k_cat would indicate a role in the catalytic step itself.

Furthermore, this substrate can be employed in active site titration experiments to determine the concentration of active enzyme molecules in a preparation. This is achieved by measuring the initial burst of pNA release, which corresponds to the stoichiometric reaction of the enzyme with the substrate before the reaction settles into its steady-state rate.

Investigation of Enzyme-Substrate Binding Dynamics and Active Site Characterization

The interaction between a protease and its substrate is a dynamic process involving conformational changes in both molecules. This compound is instrumental in characterizing these binding dynamics and mapping the active site of proteases. The defined peptide sequence of the substrate allows for a detailed analysis of the subsite specificities of the enzyme. The P1 residue (Arg) of the substrate interacts with the S1 subsite of the protease, the P2 residue (Gly) with the S2 subsite, and so on.

By comparing the kinetic parameters of a series of substrates with variations in the peptide sequence, researchers can construct a detailed map of the enzyme's active site and its preferences for different amino acids at each subsite. This information is invaluable for understanding the structural basis of substrate specificity and for the rational design of specific protease inhibitors. nih.gov For example, studies have utilized tripeptide thiobenzyl ester substrates with varying amino acids to map the primary subsite specificities of a range of serine proteases. nih.gov

Contributions to Understanding Coagulation Pathway Enzymes and Their Regulation

This compound, also widely known as S-2222, is a cornerstone in the study of the blood coagulation cascade, a complex series of proteolytic events. Its primary application lies in its high sensitivity and specificity as a chromogenic substrate for Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. nih.gov The ability to accurately measure Factor Xa activity allows for detailed investigations into the kinetics of its activation and its interactions with other coagulation factors and inhibitors.

This substrate is routinely used in assays to determine the activity of Factor X in plasma and to assess the potency of Factor Xa inhibitors, such as heparins and direct oral anticoagulants. nih.gov The development of such assays has been crucial for the clinical monitoring of anticoagulant therapies and for the research and development of new antithrombotic drugs. Furthermore, while highly sensitive to Factor Xa, Bz-Ile-Glu-Gly-Arg-pNA is notably insensitive to thrombin, another key protease in the coagulation cascade, allowing for the specific measurement of Factor Xa activity even in the presence of thrombin. nih.gov It has also been reported as a substrate for plasma kallikrein and coagulation factor XIIa, further extending its utility in dissecting the intricate network of the coagulation and contact systems. nih.gov

Utilization in the Biochemical Study of Naturally Occurring Proteases from Diverse Biological Sources (e.g., venoms, plant extracts, microbial systems)

The utility of this compound extends beyond the human coagulation system to the characterization of proteases from a wide array of natural sources.

Snake Venoms: Snake venoms are a rich source of proteases, many of which target the hemostatic system of their prey. Bz-Ile-Glu-Gly-Arg-pNA has been employed to identify and characterize Factor X-activating enzymes from various snake venoms. nih.gov For instance, a procoagulant serine protease from the venom of the nose-horned viper (Vipera ammodytes ammodytes) was shown to cleave Factor X, and this activity was confirmed using a specific chromogenic substrate for Factor Xa. nih.gov However, it is important to note that many venom proteases exhibit broad specificity, and some thrombin-like enzymes and hemorrhagins from snake venoms have been shown to hydrolyze Bz-Ile-Glu-Gly-Arg-pNA, albeit often less efficiently than thrombin-specific substrates. nih.gov

Microbial Systems: Microorganisms are a vast reservoir of proteases with diverse industrial and biotechnological applications. Bz-Ile-Glu-Gly-Arg-pNA can be used to screen for and characterize microbial proteases with trypsin-like or Factor Xa-like activity. For example, the characterization of proteases from various bacterial and fungal strains often involves testing their activity against a panel of chromogenic substrates, including Bz-Ile-Glu-Gly-Arg-pNA, to determine their substrate specificity.

Plant Extracts: Plants produce a variety of proteases and protease inhibitors that play roles in growth, development, and defense. While less common than in other areas, Bz-Ile-Glu-Gly-Arg-pNA can be utilized in the study of plant-derived proteases, particularly those with trypsin-like specificity. More frequently, however, this substrate is employed to assess the inhibitory activity of plant-derived protease inhibitors against target proteases like trypsin or Factor Xa.

Comparative Enzymatic Profiling and Substrate Specificity Mapping

A key application of this compound is in the comparative profiling of different proteases and the mapping of their substrate specificities. By testing the activity of a panel of proteases against this substrate, researchers can gain insights into their relative activities and specificities.

For instance, studies have compared the rates of hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA by human plasmin, bovine trypsin, human alpha-thrombin, and bovine factor Xa. nih.gov Such comparative studies have revealed that while Factor Xa is highly active against this substrate, trypsin also shows significant activity, whereas thrombin and plasmin are considerably less effective. nih.gov This information is critical for designing experiments where the specific activity of one protease needs to be measured in a mixture.

The following table presents a compilation of kinetic data for the hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA by different proteases, illustrating its utility in comparative enzymatic profiling.

EnzymeK_m (µM)k_cat (s⁻¹)Source
Bovine Factor Xa300100[HYPHEN BioMed]
Porcine Trypsin20280[HYPHEN BioMed]

This comparative approach, when extended to a library of modified substrates, allows for a detailed mapping of the substrate preferences of a given protease, providing a comprehensive understanding of its biological function and enabling the development of highly specific modulators of its activity.

Synthesis and Derivatization in Academic Research

Chemical Synthesis Pathways for Bz-Ile-Glu-Gly-Arg-pNA and Analogues

The synthesis of Bz-Ile-Glu-Gly-Arg-pNA is primarily achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. youtube.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.netlsu.edu Two principal strategies are commonly employed: the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protection schemes. peptide.com

In a typical Fmoc-based synthesis, the C-terminal amino acid, Arginine, is first attached to a suitable resin. The side chains of Glutamic acid and Arginine are protected to prevent unwanted side reactions. The synthesis proceeds with sequential cycles of Fmoc deprotection from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated for Glycine, Glutamic acid, and Isoleucine.

A critical step in the synthesis of this specific compound is the introduction of the p-nitroanilide (pNA) group at the C-terminus of Arginine. The low nucleophilicity of the amino group in p-nitroaniline presents a significant challenge for direct acylation. acs.orgnih.gov To overcome this, specialized coupling methods are employed. One effective method involves the use of phosphorus oxychloride as a condensing agent in pyridine, which facilitates the formation of the amide bond between the C-terminal carboxyl group of Arginine and p-nitroaniline with good yields and minimal racemization. maastrichtuniversity.nl Another approach utilizes an aryl hydrazine (B178648) resin, where the peptide is assembled on the resin, and subsequent mild oxidation generates a highly reactive acyl diazene (B1210634) that efficiently reacts with the weakly nucleophilic p-nitroaniline. acs.org

The final step in the solid-phase synthesis is the benzoylation of the N-terminal Isoleucine. This is typically achieved on the resin-bound peptide by reacting it with benzoyl chloride or another activated benzoic acid derivative. peptide.com Following the completion of the peptide chain and N-terminal modification, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid such as trifluoroacetic acid (TFA). ambiopharm.com The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analogues of Bz-Ile-Glu-Gly-Arg-pNA can be synthesized by substituting one or more amino acids in the sequence or by modifying the N- or C-terminal groups. For instance, the synthesis of Bz-Ile-Glu(γ-piperidyl)-Gly-Arg-pNA, a Factor Xa substrate, follows a similar synthetic route. maastrichtuniversity.nl

Strategies for N-terminal Protection and Chromophore/Fluorophore Attachment in Peptide Synthesis

The attachment of a chromophore or fluorophore is what confers the utility of these peptides as substrates in enzyme assays. For chromogenic substrates like Bz-Ile-Glu-Gly-Arg-pNA, the p-nitroanilide moiety serves as the chromophore. Upon enzymatic cleavage of the amide bond between Arginine and p-nitroaniline, the release of p-nitroaniline can be monitored spectrophotometrically. caymanchem.com

For the development of more sensitive assays, fluorogenic substrates are often synthesized. This typically involves the attachment of a fluorophore and a quencher to the peptide sequence, a design based on Fluorescence Resonance Energy Transfer (FRET). researchgate.netcpcscientific.com In an intact FRET substrate, the quencher is in close proximity to the fluorophore, leading to the suppression of its fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured in real-time. mdpi.com

Common FRET pairs used in peptide substrates include Edans (a fluorophore) and Dabcyl (a quencher). researchgate.net The attachment of these groups can be achieved by reacting the peptide with the corresponding carboxylated dyes activated by coupling reagents. nih.gov This can be performed while the peptide is still attached to the solid support, allowing for easier purification. nih.gov

Design and Development of Modified Chromogenic and Fluorogenic Substrates Based on the IEGR Sequence

The Ile-Glu-Gly-Arg (IEGR) sequence is recognized with high specificity by certain proteases, most notably Factor Xa, a key enzyme in the blood coagulation cascade. caymanchem.comnih.gov This specificity forms the basis for the design of a variety of chromogenic and fluorogenic substrates for this enzyme.

The development of modified substrates based on the IEGR sequence aims to improve properties such as solubility, stability, and kinetic parameters (Km and kcat). Modifications can include:

Amino Acid Substitution: Replacing amino acids within the IEGR sequence can fine-tune the substrate's specificity for different proteases or improve its kinetic profile.

N- and C-terminal Modifications: Altering the N-terminal blocking group or the C-terminal reporter group can impact the substrate's interaction with the enzyme and its detection properties.

Introduction of Fluorophores: Replacing the pNA chromophore with a fluorophore/quencher pair transforms the substrate into a more sensitive fluorogenic probe. For example, a FRET substrate for Factor Xa could be designed with the IEGR sequence flanked by a suitable donor-acceptor pair. cpcscientific.com

Use of Self-Immolative Linkers: The incorporation of self-immolative linkers between the peptide and the reporter group can lead to a more efficient release of the reporter upon enzymatic cleavage, enhancing the signal. nih.gov

The design of these modified substrates often involves a combination of rational design based on the known structure of the target enzyme's active site and combinatorial chemistry approaches to screen libraries of potential substrates. nih.gov

Impact of Acetate (B1210297) Salt Form on Stability and Experimental Utility in Biochemical Studies

Peptides synthesized via SPPS are typically isolated as trifluoroacetate (B77799) (TFA) salts, as TFA is commonly used in the cleavage and purification steps. ambiopharm.comlifetein.com However, residual TFA can have unintended effects in biological assays. It has been reported to inhibit cell growth, induce cytotoxicity, and interfere with the secondary structure of peptides. nih.gov For these reasons, it is often desirable to exchange the TFA counterion for a more biocompatible one, such as acetate. ambiopharm.comlifetein.com

The acetate salt form of a peptide is generally considered to be more suitable for in vitro and in vivo studies. nih.gov The exchange of TFA for acetate is typically performed using ion-exchange chromatography or by repeated lyophilization from an acetic acid solution. lifetein.com

Q & A

Q. How is the enzymatic activity of Bz-Ile-Glu-Gly-Arg-pNA acetate salt quantified in protease assays?

The compound serves as a chromogenic substrate, releasing p-nitroaniline (pNA) upon enzymatic cleavage. Activity is quantified by measuring absorbance at 405 nm (A405) using a spectrophotometer. The rate of pNA release correlates with protease activity, calculated as ΔA405/min. Ensure substrate solubility in assay buffers (e.g., Tris-HCl or HEPES, pH 7.5–8.0) and validate with positive controls like purified kallikrein or Factor XIIa .

Q. What are the recommended storage conditions for this compound?

Store lyophilized powder at –20°C in airtight containers, protected from light and moisture. Reconstituted solutions should be aliquoted and used immediately or stored at 4°C for short-term use (≤24 hours). Avoid repeated freeze-thaw cycles and exposure to strong acids/bases or oxidants .

Q. How can researchers verify the purity and molecular weight of this substrate?

Confirm purity via thin-layer chromatography (TLC) or HPLC (≥98% by TLC, as per similar substrates). The molecular weight (697.74 g/mol) can be validated using mass spectrometry (MS) or calculated from the formula C32H43O9N9. Cross-check with CAS 59068-47-2 for authenticity .

Advanced Research Questions

Q. How can discrepancies in kinetic parameters (e.g., Km, Vmax) across studies be resolved?

Inconsistent values may arise from:

  • Substrate purity : Verify via HPLC/TLC and recalibrate stock concentrations .
  • Buffer conditions : Optimize pH (7.5–8.5) and ionic strength (e.g., 100 mM NaCl) to match physiological environments .
  • Enzyme source : Use standardized kallikrein/Factor XIIa preparations to minimize batch variability .
  • Temperature control : Maintain assays at 37°C ± 0.5°C for kinetic consistency .

Q. What experimental strategies mitigate interference from competing substrates in kallikrein inhibition studies?

  • Pre-incubation controls : Pre-treat enzymes with inhibitors before adding Bz-Ile-Glu-Gly-Arg-pNA to distinguish specific vs. nonspecific inhibition.
  • Dose-response curves : Use ≥5 inhibitor concentrations to calculate IC50 values.
  • Orthogonal assays : Validate results with fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to rule out spectral interference .

Q. How can this substrate be optimized for high-throughput screening (HTS) of protease inhibitors?

  • Miniaturize assays : Use 96- or 384-well plates with ≤50 µL reaction volumes.
  • Automate pipetting : Reduce variability via robotic liquid handlers.
  • Z’-factor validation : Ensure Z’ > 0.5 by testing positive (kallikrein + substrate) and negative (substrate alone) controls in triplicate.
  • Kinetic readouts : Employ continuous monitoring (e.g., every 30 sec for 30 min) to capture initial velocity data .

Data Analysis & Experimental Design

Q. How should researchers address low signal-to-noise ratios in kallikrein activity assays?

  • Increase substrate concentration : Use 2× Km (e.g., 200 µM if Km = 100 µM) to maximize velocity.
  • Reduce background : Pre-filter buffers (0.22 µm) to remove particulate contaminants.
  • Enhance detection sensitivity : Switch to a microplate reader with a narrow bandwidth (e.g., 405 ± 5 nm) .

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to derive IC50 and Hill coefficients.
  • Error weighting : Use replicate-standardized weighting for heteroscedastic data.
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous points .

Tables for Reference

Parameter Typical Value Method Reference
Molecular Weight697.74 g/molMass Spectrometry
Extinction Coefficient9,900 M<sup>–1</sup>cm<sup>–1</sup> (pNA)Spectrophotometry (405 nm)
Recommended Storage–20°C (lyophilized)Stability Studies
Assay pH Range7.5–8.5Enzymatic Activity Assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.